5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine
Description
Structural Significance of 5-(4-Isopropylphenyl)-1,3,4-Oxadiazol-2-Amine
Molecular Architecture and Functional Groups
The compound features a 1,3,4-oxadiazole core substituted at position 5 with a 4-isopropylphenyl group and at position 2 with an amine group (Figure 1). The 4-isopropylphenyl substituent introduces steric bulk and lipophilicity, facilitating membrane penetration and hydrophobic interactions with target proteins. The 2-amine group serves as a hydrogen bond donor, enhancing binding affinity to enzymatic active sites or receptor pockets.
Key Structural Features:
- Aromatic heterocycle : The oxadiazole ring’s electron-deficient nature stabilizes charge-transfer interactions.
- Isopropyl group : Increases logP values, improving blood-brain barrier permeability in CNS-targeted therapies.
- Amine functionality : Participates in salt-bridge formation with acidic residues in biological targets.
Substituent Effects on Bioactivity
The substitution pattern directly influences the compound’s pharmacological profile:
Experimental studies correlate the 4-isopropyl group with improved antibacterial potency against Staphylococcus aureus, likely due to enhanced penetration through lipid bilayers. Quantum mechanical calculations further reveal that the electron-withdrawing oxadiazole ring polarizes the amine group, increasing its nucleophilicity and reactivity in target engagement.
Historical Development of Oxadiazole-Based Pharmacophores
Milestones in Oxadiazole Drug Discovery
The evolution of 1,3,4-oxadiazoles as pharmacophores spans over a century, marked by key advancements:
Rational Design and Modern Applications
The advent of computational chemistry in the 21st century revolutionized oxadiazole optimization. For instance, This compound was designed using molecular docking against penicillin-binding proteins (PBPs), achieving nanomolar affinity for MRSA targets. Structure-activity relationship (SAR) studies further refined substituent patterns, balancing potency and metabolic stability.
Notable Advances:
- In silico screening : Enabled identification of oxadiazole derivatives with low nM IC50 values against bacterial PBPs.
- Microwave-assisted synthesis : Reduced reaction times from hours to minutes, improving yield and purity.
- QSAR models : Correlated electronic parameters (e.g., Hammett constants) with antibacterial activity.
Properties
IUPAC Name |
5-(4-propan-2-ylphenyl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7(2)8-3-5-9(6-4-8)10-13-14-11(12)15-10/h3-7H,1-2H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWCCUFACVZBSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589836 | |
| Record name | 5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49579-79-5 | |
| Record name | 5-[4-(Propan-2-yl)phenyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-isopropylbenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate under reflux conditions.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the oxadiazole ring.
Reduction: Reduction reactions can target the oxadiazole ring or the isopropyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Products may include oxadiazole derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the oxadiazole ring or the isopropyl group.
Substitution: Substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific biological pathways.
Industry: In materials science, the compound is investigated for its potential use in the development of novel polymers and advanced materials with unique properties.
Mechanism of Action
The exact mechanism of action of 5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Structural and Electronic Variations
The biological and physicochemical properties of 1,3,4-oxadiazol-2-amine derivatives are highly influenced by substituents at the 5-position. Below is a comparative analysis of key analogs:
Table 1: Comparison of Structural Features and Properties
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (EWGs): Nitro (-NO₂) and pentafluorosulfanyl (-SF₅) groups enhance hydrogen bond acceptor capacity, critical for enzyme inhibition .
- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) and methyl (-CH₃) groups improve lipophilicity and bioavailability, as seen in cytotoxic compound 101 .
Biological Activity
5-(4-Isopropylphenyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of this compound
The compound is synthesized through the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization under basic conditions. This method allows for the introduction of various substituents on the phenyl ring, which can significantly influence biological activity. The linear formula for this compound is with a CAS number of 49579-79-5 .
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant antimicrobial properties. In a study evaluating various oxadiazole derivatives against bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus, certain compounds demonstrated potent antibacterial activity. Specifically, compounds structurally related to this compound were noted for their effectiveness against gram-positive and gram-negative bacteria .
Cholinesterase Inhibition
This compound has also been investigated for its potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes play critical roles in neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that oxadiazole derivatives can inhibit AChE with IC50 values ranging from 12.8 to 99.2 µM, indicating moderate inhibitory activity. The presence of bulky substituents on the phenyl ring was found to enhance this activity .
Anticancer Properties
The anticancer potential of oxadiazole derivatives has been a significant area of research. Compounds similar to this compound have been tested against various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). One study reported that certain derivatives exhibited IC50 values as low as 19.56 µM against fibrosarcoma cells (HT-1080), indicating strong cytotoxic effects . The mechanism of action often involves the induction of apoptosis through caspase activation and cell cycle arrest .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of oxadiazole compounds revealed that those with isopropyl substitutions showed enhanced antibacterial activity compared to their unsubstituted counterparts. This suggests that the isopropyl group may play a crucial role in interacting with bacterial targets.
- Neuroprotective Effects : Research into cholinesterase inhibitors has highlighted the dual inhibition strategy for AChE and BChE as a promising approach in treating neurodegenerative diseases. Compounds related to this compound were shown to effectively inhibit these enzymes and could be beneficial in developing treatments for conditions like Alzheimer's disease.
- Anticancer Activity : In a comparative study assessing various oxadiazole derivatives against cancer cell lines, it was found that those with specific substitutions exhibited significant growth inhibition. For instance, derivatives with methyl or methoxy groups showed improved cytotoxicity compared to others.
Summary Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
